1-(ethylsulfanyl)isoquinoline
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Overview
Description
1-(Ethylsulfanyl)isoquinoline is an organic compound belonging to the isoquinoline family. Isoquinolines are aromatic heterocyclic compounds that consist of a benzene ring fused to a pyridine ring. The presence of an ethylsulfanyl group at the first position of the isoquinoline ring distinguishes this compound from other isoquinolines.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Ethylsulfanyl)isoquinoline can be synthesized through several methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylsulfanyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ethylsulfanyl group to an ethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylisoquinoline.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Scientific Research Applications
1-(Ethylsulfanyl)isoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(ethylsulfanyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Isoquinoline: The parent compound without the ethylsulfanyl group.
Quinoline: A structural isomer with a nitrogen atom at a different position.
1-(Methylsulfanyl)isoquinoline: A similar compound with a methylsulfanyl group instead of an ethylsulfanyl group.
Uniqueness: 1-(Ethylsulfanyl)isoquinoline is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications .
Properties
CAS No. |
70259-76-6 |
---|---|
Molecular Formula |
C11H11NS |
Molecular Weight |
189.3 |
Purity |
95 |
Origin of Product |
United States |
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